molecular formula C19H23FN4O3 B6454257 2-{4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548979-38-8

2-{4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6454257
M. Wt: 374.4 g/mol
InChI Key: LZQDOJSFUQFOBJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinone, which is a class of compounds known for their wide range of biological activities. The presence of a piperazine ring and a phenoxy group suggests that this compound might have interesting pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrimidinone ring, followed by the attachment of the piperazine and phenoxy groups .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The pyrimidinone ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, and the phenoxy group consists of a phenyl ring attached to an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidinone ring, the piperazine ring, and the phenoxy group. Each of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups could result in a variety of intermolecular interactions, affecting properties such as solubility, melting point, and boiling point .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its pharmacological properties and potential therapeutic applications .

properties

IUPAC Name

2-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-12-4-5-13(2)15(10-12)27-11-16(25)23-6-8-24(9-7-23)19-21-14(3)17(20)18(26)22-19/h4-5,10H,6-9,11H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQDOJSFUQFOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one

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